molecular formula C22H22F6N2 B6173677 (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2624128-91-0

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6173677
CAS RN: 2624128-91-0
M. Wt: 428.4
InChI Key:
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Description

(3as,6as)-2,5-Dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole (DBTOP) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research areas. DBTOP is a member of the octahydropyrrolo[3,4-c]pyrrole family of compounds, which have shown to have interesting properties in various fields of research. In particular, DBTOP has been studied for its potential to be used as a biochemical and physiological agent, as well as for its ability to act as a catalyst in laboratory experiments.

Scientific Research Applications

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential use as a biochemical and physiological agent. (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, which makes it a promising agent for use in the treatment of various diseases. Additionally, (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has been studied for its potential use as a catalyst in laboratory experiments. It has been found to be a highly effective catalyst in a wide range of reactions, including the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is not completely understood. However, it is believed that it works by binding to certain proteins and enzymes in the body, which then leads to changes in the activity of the proteins and enzymes. This in turn leads to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, it has been found to have a protective effect on cells, as it has been shown to reduce the damage caused by oxidative stress. Furthermore, (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has been found to have a neuroprotective effect, as it has been shown to reduce the damage caused by neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has several advantages for use in laboratory experiments. First, it is a highly effective catalyst in a wide range of reactions, including the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is available in a high yield. However, there are some limitations to using (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole in laboratory experiments. For example, it is not very stable in the presence of light and heat, which can reduce its effectiveness. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole. First, further research could be conducted to better understand the mechanism of action of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole and its biochemical and physiological effects. Additionally, studies could be conducted to investigate the potential applications of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole in the treatment of various diseases. Finally, research could be conducted to investigate the potential of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole as a catalyst in laboratory experiments and to develop new methods for its synthesis.

Synthesis Methods

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is synthesized using a reaction between 4-trifluoromethyl-1-methylpyrrole and 2,5-dibenzyl-3a,6a-dihydropyrrolo[3,4-c]pyrrole, which is then followed by a hydrogenation reaction. The reaction is carried out in the presence of a catalyst and a base, such as lithium diisopropylamide (LDA). The reaction yields (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole in a high yield of approximately 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves the reaction of a pyrrole derivative with a benzyl halide and a trifluoromethylating agent.", "Starting Materials": [ "2,5-dibenzylpyrrole", "Benzyl halide", "Trifluoromethylating agent" ], "Reaction": [ "The 2,5-dibenzylpyrrole is reacted with the benzyl halide in the presence of a base to form the corresponding N-benzylpyrrole derivative.", "The N-benzylpyrrole derivative is then reacted with the trifluoromethylating agent to introduce the trifluoromethyl group at the 3a and 6a positions of the pyrrole ring.", "The resulting (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is isolated and purified." ] }

CAS RN

2624128-91-0

Product Name

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Molecular Formula

C22H22F6N2

Molecular Weight

428.4

Purity

0

Origin of Product

United States

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